molecular formula C9H8N2O2 B13101144 Methyl 5-cyano-6-methylpicolinate

Methyl 5-cyano-6-methylpicolinate

Cat. No.: B13101144
M. Wt: 176.17 g/mol
InChI Key: UQLRFYVXWVRZBJ-UHFFFAOYSA-N
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Description

Methyl 5-cyano-6-methylpicolinate is a substituted picolinate ester featuring a cyano (-CN) group at the 5-position and a methyl (-CH₃) group at the 6-position of the pyridine ring. The cyano group enhances electron-withdrawing effects, which may influence solubility, stability, and synthetic applications compared to other substituents .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

methyl 5-cyano-6-methylpyridine-2-carboxylate

InChI

InChI=1S/C9H8N2O2/c1-6-7(5-10)3-4-8(11-6)9(12)13-2/h3-4H,1-2H3

InChI Key

UQLRFYVXWVRZBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)OC)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-cyano-6-methylpicolinate can be synthesized through several synthetic routes. One common method involves the reaction of 6-methylpicolinic acid with a cyanating agent such as cyanogen bromide in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-cyano-6-methylpicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 5-cyano-6-methylpicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-cyano-6-methylpicolinate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below compares Methyl 5-cyano-6-methylpicolinate with structurally related compounds based on substituents, molecular weight, and functional group effects:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound* Not available C₉H₈N₂O₂ ~192.17 (calculated) 5-CN, 6-CH₃ Hypothetical: High polarity due to -CN; moderate solubility in polar solvents.
Methyl 5-bromo-6-cyanopicolinate 959741-33-4 C₈H₅BrN₂O₂ 241.044 5-Br, 6-CN Higher molecular weight (Br adds mass); bromine may enhance reactivity in SN2 pathways .
Methyl 6-chloro-5-methylpicolinate 1186605-87-7 C₈H₈ClNO₂ 199.61 6-Cl, 5-CH₃ Lower polarity than cyano analogs; Cl substituent increases lipophilicity .
Methyl 6-chloro-5-(hydroxymethyl)picolinate 1205671-72-2 C₈H₈ClNO₃ 201.61 6-Cl, 5-CH₂OH Hydroxymethyl group improves aqueous solubility; potential for hydrogen bonding .

Solubility and Industrial Relevance

  • Polarity: Cyano-substituted compounds are expected to dissolve better in acetone or DMSO than halogenated analogs, as seen in methyl ester studies .
  • Commercial Availability: Methyl 5-bromo-6-cyanopicolinate is available at 97–98% purity from reagent suppliers, while hydroxymethyl derivatives are marketed for research use only .

Key Research Findings

  • Stability Concerns: Chloro-substituted picolinates (e.g., Methyl 6-chloro-5-methylpicolinate) require storage at 2–8°C to prevent hydrolysis, a precaution likely applicable to cyano analogs .

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